molecular formula C8H14O2 B13838866 2-Pentanone, 4-(1-propenyloxy)-

2-Pentanone, 4-(1-propenyloxy)-

Cat. No.: B13838866
M. Wt: 142.20 g/mol
InChI Key: RKWKWAFXPDBMTM-UHFFFAOYSA-N
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Description

2-Pentanone, 4-(1-propenyloxy)- is an organic compound with the molecular formula C8H14O2 It is a derivative of 2-pentanone, where the hydrogen atom at the fourth position is replaced by a 1-propenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Acetone Condensation Method: This method involves the condensation of acetone under acidic conditions to form 2-pentanone. The reaction is typically catalyzed by sulfuric acid or hydrochloric acid.

    Butyraldehyde Method: In this method, butyraldehyde undergoes a hydroxyaldol condensation reaction under alkaline conditions to form 2-pentanone. The reaction is catalyzed by an alkali such as sodium hydroxide.

Industrial Production Methods

The industrial production of 2-pentanone, 4-(1-propenyloxy)- typically involves optimizing the reaction conditions to improve yield and purity. This includes selecting appropriate catalysts, optimizing temperature and pressure conditions, and utilizing advanced reactors such as microreactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Pentanone, 4-(1-propenyloxy)- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the 1-propenyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines.

Major Products Formed

Scientific Research Applications

2-Pentanone, 4-(1-propenyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentanone, 4-(1-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical reactions, including oxidation and reduction, which can alter its structure and activity. These reactions can affect its binding affinity to molecular targets and influence its biological effects .

Comparison with Similar Compounds

2-Pentanone, 4-(1-propenyloxy)- can be compared with other similar compounds such as:

    2-Pentanone: A simple ketone with similar chemical properties but lacking the 1-propenyloxy group.

    4-Hydroxy-2-pentanone: A compound with a hydroxyl group at the fourth position instead of the 1-propenyloxy group.

    Methyl propyl ketone: Another ketone with a different alkyl group substitution

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-prop-1-enoxypentan-2-one

InChI

InChI=1S/C8H14O2/c1-4-5-10-8(3)6-7(2)9/h4-5,8H,6H2,1-3H3

InChI Key

RKWKWAFXPDBMTM-UHFFFAOYSA-N

Canonical SMILES

CC=COC(C)CC(=O)C

Origin of Product

United States

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